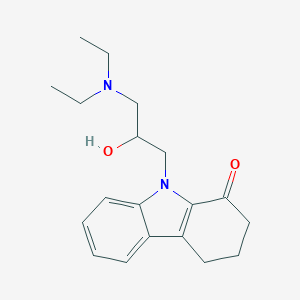![molecular formula C23H21N3O B421631 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE CAS No. 352555-51-2](/img/structure/B421631.png)
1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline is a complex organic compound belonging to the class of imidazoquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to a tetrahydroimidazoquinoline core. The compound’s structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a phenyl-substituted amine under acidic conditions to yield the desired imidazoquinoline compound. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include oxidized quinoline derivatives, reduced imidazoquinolines, and substituted analogs.
科学的研究の応用
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is utilized in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in anticancer applications, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
類似化合物との比較
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline can be compared with other imidazoquinoline derivatives, such as:
1-(2-Hydroxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline: This compound has a hydroxy group instead of a methoxy group, which affects its solubility and reactivity.
1-(2-Chlorophenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline: The presence of a chlorine atom introduces different electronic effects, influencing the compound’s chemical behavior. The uniqueness of 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
352555-51-2 |
|---|---|
分子式 |
C23H21N3O |
分子量 |
355.4g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydroimidazo[4,5-b]quinoline |
InChI |
InChI=1S/C23H21N3O/c1-27-20-14-8-7-13-19(20)26-15-24-23-22(26)21(16-9-3-2-4-10-16)17-11-5-6-12-18(17)25-23/h2-4,7-10,13-15H,5-6,11-12H2,1H3 |
InChIキー |
ZSJWVGPTHGGSIH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


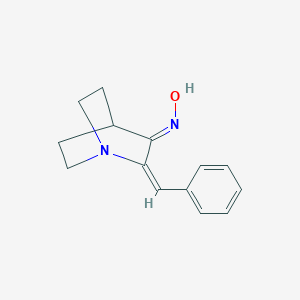
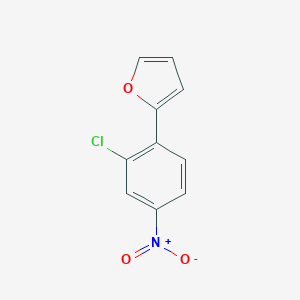
![2-{4-nitrophenyl}-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B421550.png)
![(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B421553.png)
![3-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-1,3,5-pentanetricarbonitrile](/img/structure/B421554.png)
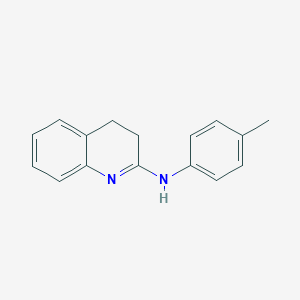
![19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one](/img/structure/B421557.png)
![5-{2,4-dichloro-5-nitrophenyl}-2-phenyl-4-[(2,3,4-trifluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421560.png)
![Ethyl 5-[(2-adamantylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421561.png)
![2,4-bis(benzylsulfanyl)-5-methyl-7-phenyl-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B421565.png)
![3-(2,4-dichlorophenyl)-4-[(dimethylamino)methylene]-5(4H)-isoxazolone](/img/structure/B421566.png)
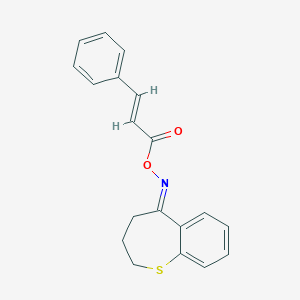
![2-(4-benzhydryl-1-piperazinyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B421569.png)
